molecular formula C10H14N2O2 B2426185 2-Amino-3-phenylpropyl carbamate CAS No. 178429-61-3

2-Amino-3-phenylpropyl carbamate

Cat. No. B2426185
CAS RN: 178429-61-3
M. Wt: 194.234
InChI Key: UCTRAOBQFUDCSR-UHFFFAOYSA-N
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Description

2-Amino-3-phenylpropyl carbamate, also known as Solriamfetol, is a phenylalanine analog . It is used in the treatment of a variety of disorders, including excessive daytime sleepiness, cataplexy, narcolepsy, fatigue, depression, bipolar disorder, fibromyalgia, and others .


Synthesis Analysis

The synthesis of 2-Amino-3-phenylpropyl carbamate can be achieved through a process involving the purification of ®-2-amino-3-phenylpropyl carbamate . This process is in perspective of the subsequent conversion in the corresponding HCl salt . Other methods include carbamate synthesis by carbamoylation and carbamate synthesis by amination (carboxylation) or transcarbamoylation .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-phenylpropyl carbamate is C10H14N2O2 . The molecular weight is 194.234 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-3-phenylpropyl carbamate include its formation from CO2 and amines . Such reactions can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-phenylpropyl carbamate include a storage temperature of 2-8°C in a dark place under an inert atmosphere . The oral bioavailability of solriamfetol is approximately 95% .

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis of Enantioenriched trans-1,2-Amino Alcohols : The addition of phenyl carbamate to meso-epoxides, promoted by a (salen)Co-OTf catalyst, efficiently generates protected trans-1,2-amino alcohols. This method has been used to prepare enantiopure 2-aminocycloalkanol hydrochlorides on a multigram scale from commercially available materials (Birrell & Jacobsen, 2013).

Carbamate Formation and Stability

  • Study on Carbamate Formation in the AMP–CO2–H2O System : Research on carbamate formation in a system with 2-amino-2-methyl-1-propanol (AMP) at different CO2 loadings and temperatures was conducted. Nuclear magnetic resonance (NMR) spectroscopy revealed the main species in this system and provided insights into carbamate stability (Ciftja, Hartono, & Svendsen, 2014).

Chemical Synthesis and Applications

  • Synthesis of Carbamate Substituted 2-Amino-4,6-diphenylpyrimidines : A series of carbamate substituted 2-amino-4,6-diphenylpyrimidines were synthesized and evaluated as potential dual adenosine A1 and A2A receptor antagonists, indicating potential therapeutic applications in Parkinson's disease treatment (Robinson et al., 2016).

Protective Group Chemistry

  • Phenacyl-Based Carbamate Esters : A sustainable method for forming phenacyl-based carbamate esters using CO2 was developed, applicable to anilines, primary amines, including amino acids, and secondary amines. This method also features a photocatalytic deprotection protocol (Speckmeier, Klimkait, & Zeitler, 2018).

Enzyme Inhibition

  • Study of Phenylcarbamates as Cholinesterase Inhibitors : Nine phenylcarbamates were evaluated for their inhibitory effect on cholinesterase using electrochemical sensors. The study identified the most effective inhibitors for both butyrylcholinesterase and acetylcholinesterase (Vorčáková et al., 2015).

Biomedical Research

  • Inhibition of Microtubule Assembly and Disassembly : Novel racemic phenylpyridine-carbamate analogues of rhazinilam were synthesized and evaluated for their ability to inhibit microtubule assembly and disassembly in biological systems, indicating potential pharmacological applications (Bonneau et al., 2007).

CO2 Capture and Conversion

  • Reversible Covalent Chemistry of CO2 : The reversible reaction between CO2 and amines forming ammonium carbamate salts was explored as a new approach to create ordered and highly amine-functionalized organosilicas, highlighting potential applications in nano-structured hybrid organic-inorganic materials (Alauzun et al., 2008).

Mechanism of Action

The specific mechanism of action of 2-Amino-3-phenylpropyl carbamate is unknown but it may be through its activity as a dopamine and norepinephrine reuptake inhibitor . It binds to the dopamine transporter and the norepinephrine transporter with affinities (Ki) of 14.2 μM and 3.7 μM, respectively . It inhibits the reuptake of dopamine and norepinephrine with IC50 values of 2.9 μM and 4.4 μM, respectively .

Future Directions

Future directions for 2-Amino-3-phenylpropyl carbamate include its use in ameliorating biomarkers associated with cardiovascular risk . It is also being developed for use in immediate release formulations for the treatment of disorders .

properties

IUPAC Name

(2-amino-3-phenylpropyl) carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTRAOBQFUDCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-phenylpropyl carbamate

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